molecular formula C2H5NNaO2 B1309317 Sodium glycinate CAS No. 6000-44-8

Sodium glycinate

Cat. No.: B1309317
CAS No.: 6000-44-8
M. Wt: 98.06 g/mol
InChI Key: HXFCUMCLVYNZDM-UHFFFAOYSA-N
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Description

A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter.

Scientific Research Applications

CO2 Capture and Absorption

Sodium glycinate has been extensively studied for its role in CO2 capture from gas streams, such as sour natural gas and flue gas. Research has demonstrated its effectiveness in this area, exploring various aspects like kinetics, modeling, and efficiency of CO2 capture and absorption processes.

  • Pilot Plant Studies : this compound was tested in a pilot plant for its suitability in capturing CO2 from power plant flue gases. It was compared with potassium glycinate, and while both showed similar operational characteristics, this compound demonstrated significant energy demands for regeneration, impacting its overall efficiency (Rabensteiner et al., 2015).

  • Modeling CO2 Capture : Modeling efforts using techniques like Adaptive Boosting and Regression Trees have been employed to assess the CO2 loading capacity of this compound solutions, enhancing our understanding of its efficiency under different conditions (Saghafi et al., 2017).

  • Solubility Studies : The solubility of CO2 in this compound solutions has been measured under various conditions, revealing that its effectiveness surpasses other aqueous absorbents like MEA and TIPA. These studies are crucial in determining the optimal conditions for CO2 capture (Song et al., 2006).

  • ANFIS Modeling : The use of Adaptive Network-based Fuzzy Inference System (ANFIS) has provided accurate estimates of CO2 solubility in this compound solutions, offering a valuable tool for process engineers in the field of gas emission treatment (Baghban et al., 2017).

Safety and Hazards

Sodium Glycinate may cause some irritation to the human oral cavity, upper respiratory tract, skin, and eyes . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation .

Future Directions

Sodium Glycinate has been studied for its potential in the absorption and desorption of CO2, which could have implications for addressing global warming . The glycinates market, which includes this compound, is expected to increase at a 6% CAGR from 2023 to 2033 .

Biochemical Analysis

Biochemical Properties

Sodium glycinate is involved in several biochemical reactions. It acts as an allosteric regulator of NMDA receptors and inhibits spinal cord neurotransmitters . This compound interacts with enzymes such as glycine cleavage system and serine hydroxymethyltransferase, which are crucial for its degradation and synthesis . Additionally, it forms complexes with metal ions like copper and silver, enhancing its solubility and reactivity in aqueous solutions .

Cellular Effects

This compound influences various cellular processes. It serves as a building block for proteins, including collagen, which is essential for the structure of bones, skin, muscles, and connective tissues . This compound also plays a role in nerve signal transmission and detoxification processes. It impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NMDA receptors and other neurotransmitter systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for metal ions, forming complexes that participate in various biochemical reactions . This compound also influences enzyme activity, either by inhibition or activation, and modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable under inert atmosphere and room temperature conditions . Its stability can be affected by factors such as pH and buffer concentration. Studies have shown that this compound crystallizes from frozen solutions at an intermediate rate, forming a eutectic mixture with a melting temperature of -17.8°C . Long-term effects on cellular function include potential changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it acts as a nutrient and neurotransmitter, supporting normal cellular functions. At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects observed in studies include alterations in neurotransmitter levels and potential neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Its degradation occurs through the glycine cleavage system, serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . This compound also participates in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation are influenced by its ability to form complexes with metal ions, which enhances its solubility and reactivity .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions influence its activity and function, contributing to its role in cellular metabolism and signaling pathways .

Properties

{ "Design of the Synthesis Pathway": "Sodium glycinate can be synthesized by reacting glycine with sodium hydroxide.", "Starting Materials": [ "Glycine", "Sodium hydroxide" ], "Reaction": [ "Dissolve glycine in water", "Add sodium hydroxide to the glycine solution", "Stir the mixture until the glycine is completely dissolved", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the solution to remove any impurities", "Concentrate the solution by evaporating the water", "Crystallize the product by adding ethanol to the concentrated solution", "Collect the crystals by filtration", "Dry the crystals to obtain pure sodium glycinate" ] }

CAS No.

6000-44-8

Molecular Formula

C2H5NNaO2

Molecular Weight

98.06 g/mol

IUPAC Name

sodium;2-aminoacetate

InChI

InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5);

InChI Key

HXFCUMCLVYNZDM-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])N.[Na+]

Canonical SMILES

C(C(=O)O)N.[Na]

6000-44-8

physical_description

Liquid

Related CAS

56-40-6 (Parent)

sequence

G

Synonyms

Acid, Aminoacetic
Aminoacetic Acid
Calcium Salt Glycine
Cobalt Salt Glycine
Copper Salt Glycine
Glycine
Glycine Carbonate (1:1), Monosodium Salt
Glycine Carbonate (2:1), Monolithium Salt
Glycine Carbonate (2:1), Monopotassium Salt
Glycine Carbonate (2:1), Monosodium Salt
Glycine Hydrochloride
Glycine Hydrochloride (2:1)
Glycine Phosphate
Glycine Phosphate (1:1)
Glycine Sulfate (3:1)
Glycine, Calcium Salt
Glycine, Calcium Salt (2:1)
Glycine, Cobalt Salt
Glycine, Copper Salt
Glycine, Monoammonium Salt
Glycine, Monopotassium Salt
Glycine, Monosodium Salt
Glycine, Sodium Hydrogen Carbonate
Hydrochloride, Glycine
Monoammonium Salt Glycine
Monopotassium Salt Glycine
Monosodium Salt Glycine
Phosphate, Glycine
Salt Glycine, Monoammonium
Salt Glycine, Monopotassium
Salt Glycine, Monosodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes sodium glycinate a promising absorbent for CO2 capture?

A1: this compound exhibits several advantageous properties for CO2 capture, including low vapor pressure, low viscosity, high chemical reactivity with CO2, and a remarkable potential for CO2 removal from flue gases. [] []

Q2: How does this compound compare to other CO2 absorbents, such as monoethanolamine (MEA)?

A2: Studies comparing this compound with MEA have shown that while its CO2 removal efficiency might be lower, it offers advantages in regeneration energy requirements and absorption rate. [] [] this compound solutions also exhibit higher viscosity and corrosion rates compared to MEA. []

Q3: What is the impact of this compound concentration on CO2 absorption?

A3: Research indicates that higher concentrations of this compound solutions lead to higher CO2 absorption capacity but lower absorption load. [, ]

Q4: How does temperature influence CO2 absorption by this compound solutions?

A4: Experimental studies have demonstrated that the CO2 absorption rate of this compound solutions is significantly influenced by temperature. [, ] Increasing the temperature generally leads to higher absorption rates. []

Q5: What is the optimal regeneration temperature for this compound solutions used in CO2 absorption?

A5: Research suggests that the optimal regeneration temperature for this compound solutions, particularly a mixture of 1.5 kmol/m3 AMP and 0.6 kmol/m3 SG, is 378 K. []

Q6: Can captured CO2 be utilized effectively when using this compound as an absorbent?

A6: Yes, one study demonstrated the integration of this compound absorption with ethylene carbonate synthesis, utilizing over 90% of the captured CO2. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C2H4NNaO2, and its molecular weight is 97.05 g/mol. [ Not directly stated in the provided abstracts, but this is publicly available information]

Q8: What spectroscopic techniques have been used to characterize this compound?

A8: Several spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, X-ray diffraction (XRD), and Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA), have been employed to characterize this compound. [, ] Additionally, Raman spectroscopy has been used to study microhydrated this compound. [] Researchers have also utilized solid-state near-edge X-ray absorption fine structure (NEXAFS) spectroscopy to analyze glycine in various charge states, including this compound. []

Q9: How has computational chemistry been applied in researching this compound?

A10: Computational methods, particularly the Adaptive Network-based Fuzzy Inference System (ANFIS) and radial basis function artificial neural networks (RBFANN), have been successfully employed to predict the CO2 loading capacity of this compound solutions. [, ] Additionally, researchers have used MP2/6-311++G(d,p) level calculations to investigate the sequential microhydration of this compound. []

Q10: Are there other applications of this compound besides CO2 capture?

A11: Yes, this compound finds use as a buffering agent in pharmaceutical formulations, particularly in intravenous theophylline preparations to improve tolerability. [, ] It is also used as a food additive. [] Additionally, it can be used for cleaning tarnished silver objects due to its ability to form soluble complexes with silver sulfide. [] Moreover, this compound serves as an intermediate in the synthesis of glyphosate, a widely used herbicide. []

Q11: How does this compound affect the release of theophylline in pharmaceutical formulations?

A12: Studies have shown that theophylline this compound, when used in formulations like suppositories, can modify the release profile of theophylline. The release rate can be influenced by factors such as the suppository base and the presence of release modifiers like PEG 1500 and HPMC. []

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